(S)-Amino-pyridin-4-YL-acetic acid
Description
(S)-Amino-pyridin-4-YL-acetic acid is a chiral compound featuring a pyridine ring substituted with an amino group at the 4-position and an acetic acid moiety. The (S)-configuration at the stereogenic center (likely the carbon adjacent to the amino group) confers enantioselective properties, making it relevant in pharmaceutical and biochemical research.
Properties
IUPAC Name |
(2S)-2-amino-2-pyridin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCAQMPNJVACB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Hydrogenation of 4-Acetylpyridine
The hydrogenation of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol serves as a precursor for further functionalization. A tandem catalyst system co-immobilizing palladium and lipase on mesocellular foam enables a one-pot synthesis of enantiomerically pure (R)-1-(pyridin-4-yl)ethyl acetate. While this method yields 100% selectivity for the R-enantiomer, inversion of the stereochemical outcome via lipase engineering or alternative biocatalysts could theoretically produce the S-configuration.
Reaction Conditions
Kinetic Resolution via Lipase-Mediated Acetylation
Enzymatic resolution of racemic 1-(pyridin-4-yl)ethanol using immobilized lipase B from Candida antarctica (CAL-B) selectively acetylates the R-enantiomer, leaving the S-alcohol unreacted. Isolation of the S-alcohol followed by oxidation and reductive amination could yield (S)-amino-pyridin-4-YL-acetic acid.
BF₃-Catalyzed Tritylation and Hydrolysis
Esterification with Triarylmethanol
A patented method for synthesizing (2-aminothiazol-4-yl)-triarylmethyloxyiminoacetic acid esters involves BF₃-catalyzed reaction of hydroxyiminoacetic acid esters with triarylmethanol. Adapting this protocol, this compound could be synthesized via:
-
Esterification :
-
Hydrolysis :
Pyridine Functionalization via Condensation Reactions
Dithiocarbamate Intermediate Synthesis
A multi-step route from 4-aminopyridine involves:
-
Formation of N-(pyridin-4-yl)-methyl dithiocarbamic acid via reaction with CS₂ and NaOH.
-
Cyclization with methyl anthranilate to yield 3-(pyridin-4-yl)-2-thioxoquinazolin-4(1H)-one.
-
Hydrazinolysis and cyclocondensation with carboxylic acids to form triazoloquinazolinones.
While this pathway targets heterocyclic systems, analogous steps using glycine derivatives could introduce the acetic acid moiety.
Chiral Pool Synthesis from Amino Acids
Asymmetric Aldol Reaction
Using L-alanine as a chiral template, the pyridin-4-yl group is introduced via cross-coupling:
-
Protection : Boc-L-alanine methyl ester.
-
Suzuki-Miyaura Coupling : Reaction with 4-pyridinylboronic acid.
-
Deprotection : Acidic cleavage of the Boc group.
Advantages : High enantiomeric excess (>99% ee) with retention of configuration.
Industrial-Scale Considerations
Good Manufacturing Practice (GMP) Compliance
The BF₃-catalyzed method is scalable under GMP guidelines, as demonstrated in the synthesis of cephalosporin intermediates. Critical parameters include:
-
Purity of BF₃ gas (>99.5%).
-
Temperature control (±5°C during exothermic steps).
-
Filtration and washing protocols to remove residual catalysts.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic Resolution | 48.6 | >99 (R) | Moderate | High |
| BF₃ Catalysis | 92.0 | N/A | High | Moderate |
| Chiral Pool Synthesis | 75–85 | >99 | Low | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: (S)-Amino-pyridin-4-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products:
Oxidation Products: Nitroso-pyridin-4-YL-acetic acid, Nitro-pyridin-4-YL-acetic acid.
Reduction Products: Pyridin-4-YL-ethanol, Pyridin-4-YL-acetaldehyde.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(S)-Amino-pyridin-4-YL-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Amino-pyridin-4-YL-acetic acid involves:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Effects: The compound exerts its effects by binding to active sites of enzymes or receptors, altering their activity and leading to physiological changes.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key analogs and their similarity scores (derived from structural databases) are summarized below:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 2-(2-Aminopyridin-3-yl)acetic acid | 101860-97-3 | 0.75 | Amino at 3-position; acetic acid at 2-position |
| 1-(2-Aminopyridin-4-yl)ethanone | 42182-25-2 | 0.80 | Amino at 4-position; ethanone replaces acetic acid |
| (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid | 6212-33-5 | N/A | Chloro and methyl substituents; acetic acid at 2-position |
| Ethyl 2-(piperidin-4-yl)acetate | N/A | N/A | Piperidine ring instead of pyridine; ester group |
Key Observations :
- Positional Isomerism: The 4-aminopyridyl group in the target compound vs. The 4-position may enhance interactions with biological targets compared to 3-substituted analogs .
- Substituent Effects: Chloro and methyl groups in 6212-33-5 introduce steric hindrance and electron-withdrawing effects, which may decrease reactivity compared to the electron-donating amino group in the target compound .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is provided below:
| Property | This compound | 2-(2-Aminopyridin-3-yl)acetic acid | Ethyl 2-(piperidin-4-yl)acetate |
|---|---|---|---|
| Molecular Weight | ~168.15 g/mol (estimated) | 168.15 g/mol | 185.23 g/mol |
| Acidity (pKa) | ~2.3 (carboxylic acid) | ~2.3 (carboxylic acid) | Non-acidic (ester) |
| LogP | ~0.5 (estimated) | ~0.5 | ~1.8 |
| Hydrogen Bond Donors | 3 (NH₂, COOH) | 3 (NH₂, COOH) | 1 (ester oxygen) |
| Solubility | High (polar solvents) | High | Moderate (lipophilic solvents) |
Key Findings :
- The carboxylic acid group in this compound enhances water solubility compared to esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) but limits blood-brain barrier (BBB) penetration due to ionization at physiological pH .
- The amino group at the 4-position may improve binding to enzymes or receptors requiring hydrogen-bond donors, as seen in kinase inhibitors .
Biological Activity
(S)-Amino-pyridin-4-YL-acetic acid, also known as (S)-APY, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
(S)-APY is characterized by its pyridine ring and an amino-acetic acid moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C7H8N2O2
- CAS Number : 1228559-23-6
The presence of the amino group and the carboxylic acid functional group contributes to its reactivity and interaction with biological targets.
The biological activity of (S)-APY is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound has been studied for its role in modulating neurotransmitter systems, particularly in relation to amino acid neurotransmitters such as glutamate and GABA.
Key Mechanisms:
- Neurotransmitter Modulation : (S)-APY may enhance neurotransmission by acting as a precursor for neurotransmitters.
- Receptor Binding : The compound has shown affinity for various receptors, including those involved in pain modulation and neuroprotection.
Antimicrobial Activity
Recent studies have indicated that (S)-APY exhibits antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, showing promising results in inhibiting growth.
Antiparasitic Activity
Research has highlighted (S)-APY's potential as an antiparasitic agent. In vitro studies demonstrated its efficacy against protozoan parasites, suggesting a mechanism that disrupts cellular processes essential for parasite survival.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antibiotic Research evaluated (S)-APY against multi-drug resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : In a model of neurodegeneration, (S)-APY demonstrated protective effects on neuronal cells subjected to oxidative stress. This was assessed through various assays measuring cell viability and apoptosis markers.
- Antiparasitic Research : A recent investigation into (S)-APY's effects on Plasmodium falciparum revealed that it interfered with the parasite's metabolic pathways, leading to reduced growth rates in culture.
Q & A
Q. What are the key synthetic routes for producing (S)-Amino-pyridin-4-YL-acetic acid, and how do reaction conditions influence yield and enantiomeric purity?
The synthesis typically involves constructing the pyridine ring followed by introducing the amino and acetic acid groups. A common approach includes:
- Step 1 : Formation of the pyridine core via cyclization reactions, such as the Hantzsch pyridine synthesis or transition-metal-catalyzed cross-coupling.
- Step 2 : Stereoselective introduction of the amino group using chiral catalysts or enzymes to ensure (S)-configuration.
- Step 3 : Functionalization with the acetic acid moiety via alkylation or nucleophilic substitution.
Critical factors affecting yield and enantiopurity include:
- Catalyst choice : Chiral ligands (e.g., BINOL derivatives) for asymmetric synthesis .
- Temperature control : Lower temperatures (0–5°C) minimize racemization during amino group introduction .
- Purification methods : Preparative HPLC or crystallization to isolate the (S)-enantiomer .
Q. How can researchers characterize the molecular structure and purity of this compound?
Standard analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm the presence of the pyridine ring, amino group, and acetic acid moiety. Key peaks:
- Pyridine protons: δ 7.5–8.5 ppm (aromatic region).
- Amino group: δ 1.5–2.5 ppm (broad singlet).
- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 195.1) .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the crystal lattice .
Q. What are the primary chemical reactivity pathways of this compound under oxidative or reductive conditions?
- Oxidation : The pyridine ring is resistant to oxidation, but the amino group may form nitro derivatives under strong oxidizing agents (e.g., KMnO) .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the pyridine ring to piperidine, altering biological activity .
- Substitution : Electrophilic substitution at the pyridine 3-position using HNO/HSO introduces nitro groups for further derivatization .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for large-scale pharmaceutical applications?
- Continuous flow synthesis : Enhances reproducibility and scalability by controlling residence time and reagent mixing .
- Enzymatic resolution : Lipases or transaminases selectively hydrolyze or aminate intermediates to favor the (S)-enantiomer .
- DoE (Design of Experiments) : Statistical optimization of parameters (pH, temperature, catalyst loading) to maximize enantiomeric excess (ee >99%) .
Q. What computational methods are effective in predicting the biological interactions of this compound with protein targets?
- Molecular docking (AutoDock Vina) : Models binding affinity to enzymes (e.g., kinases or GPCRs) by simulating ligand-receptor interactions .
- MD simulations (GROMACS) : Predicts stability of ligand-protein complexes over nanoseconds, identifying key residues for binding .
- QSAR modeling : Correlates structural features (e.g., electron-withdrawing groups on pyridine) with activity against biological targets .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Common discrepancies arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility .
- Impurity profiles : Use orthogonal analytical methods (HPLC, LC-MS) to rule out confounding effects from byproducts .
- Enantiomeric cross-contamination : Validate ee via chiral chromatography before biological testing .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Structural modifications : Introduce fluorine atoms at the pyridine 2-position to block cytochrome P450-mediated oxidation .
- Prodrug design : Convert the acetic acid group to an ester for enhanced membrane permeability, with in vivo hydrolysis to the active form .
- Co-administration with inhibitors : Use ritonavir to inhibit metabolic enzymes in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
